molecular formula C14H19N B14392044 6-(3-Methylbut-2-EN-1-YL)-1,2,3,4-tetrahydroquinoline CAS No. 88343-01-5

6-(3-Methylbut-2-EN-1-YL)-1,2,3,4-tetrahydroquinoline

Cat. No.: B14392044
CAS No.: 88343-01-5
M. Wt: 201.31 g/mol
InChI Key: VOTCENZNCPFETM-UHFFFAOYSA-N
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Description

6-(3-Methylbut-2-EN-1-YL)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a quinoline ring system that is partially saturated and substituted with a 3-methylbut-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methylbut-2-EN-1-YL)-1,2,3,4-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of aniline derivatives with aldehydes or ketones in the presence of a catalyst can lead to the formation of the tetrahydroquinoline ring system. The reaction conditions typically involve heating the reaction mixture to promote cyclization and subsequent purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process. Additionally, the selection of cost-effective and environmentally friendly reagents is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methylbut-2-EN-1-YL)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated tetrahydroquinoline derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated tetrahydroquinolines.

Scientific Research Applications

6-(3-Methylbut-2-EN-1-YL)-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(3-Methylbut-2-EN-1-YL)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    6-(3-Methylbut-2-en-1-yl)purine derivatives: These compounds share a similar structural motif and are known for their biological activities.

    Meta-topolin derivatives: These compounds are also substituted tetrahydroquinolines with diverse biological activities.

Uniqueness

6-(3-Methylbut-2-EN-1-YL)-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern and the resulting biological activities

Properties

CAS No.

88343-01-5

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

6-(3-methylbut-2-enyl)-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C14H19N/c1-11(2)5-6-12-7-8-14-13(10-12)4-3-9-15-14/h5,7-8,10,15H,3-4,6,9H2,1-2H3

InChI Key

VOTCENZNCPFETM-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC2=C(C=C1)NCCC2)C

Origin of Product

United States

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